Pramipexole Dimer Impurity

RP-HPLC Impurity Profiling System Suitability

The Pramipexole Dimer Impurity, officially recognized as Pramipexole EP Impurity C or USP Pramipexole Dimer, is a process-related and degradation byproduct of the dopamine agonist Pramipexole. Chemically designated as N6,N6'-[2-Methylpentane-1,3-diyl]bis(4,5,6,7-tetrahydrobenzothiazole-2,6-diamine) (molecular formula C20H32N6S2, MW 420.64), it exists as a mixture of four diastereoisomers formed through the covalent linkage of two pramipexole moieties.

Molecular Formula C20H32N6S2
Molecular Weight 420.6 g/mol
Cat. No. B13845664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole Dimer Impurity
Molecular FormulaC20H32N6S2
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)NC3C(CCC4=C3SC(=N4)N)NCCC
InChIInChI=1S/C20H32N6S2/c1-3-9-22-12-5-6-13-16(11-12)27-20(25-13)26-17-14(23-10-4-2)7-8-15-18(17)28-19(21)24-15/h12,14,17,22-23H,3-11H2,1-2H3,(H2,21,24)(H,25,26)/t12-,14-,17-/m0/s1
InChIKeySNJGCKPELLDJTC-JDFRZJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pramipexole Dimer Impurity: Chemical Identity and Pharmacopoeial Specification Overview for Analytical Procurement


The Pramipexole Dimer Impurity, officially recognized as Pramipexole EP Impurity C or USP Pramipexole Dimer, is a process-related and degradation byproduct of the dopamine agonist Pramipexole. Chemically designated as N6,N6'-[2-Methylpentane-1,3-diyl]bis(4,5,6,7-tetrahydrobenzothiazole-2,6-diamine) (molecular formula C20H32N6S2, MW 420.64), it exists as a mixture of four diastereoisomers formed through the covalent linkage of two pramipexole moieties [1]. This dimeric impurity is codified in major pharmacopoeias—including the USP and EP—as a specified impurity requiring strict chromatographic control to ensure active pharmaceutical ingredient purity .

Why Pramipexole Dimer Impurity Cannot Be Substituted with Other In-Class Impurities in Analytical Methods


Generic substitution among pramipexole-related impurities is analytically invalid due to substantial differences in their physicochemical properties and chromatographic behavior. The dimer impurity, with its doubled molecular weight and complex stereochemistry (four diastereoisomers), exhibits profoundly different UV response characteristics and chromatographic retention compared to monomeric impurities such as the desamino derivative (Related Compound A) or the over-alkylated N-Propylpramipexole [1]. Using an incorrect impurity standard directly undermines accurate quantification, leading to erroneous purity assessments and potential regulatory non-compliance [2].

Quantitative Differentiation Guide: Pramipexole Dimer Impurity Versus Common In-Class Impurities


Chromatographic Resolution: Pramipexole Dimer Exhibits the Highest Relative Retention Time Among Specified Impurities

Within the compendial USP reversed-phase HPLC method, the Pramipexole Dimer Impurity is the latest-eluting specified impurity, achieving a relative retention time (RRT) of 1.7 relative to the active pharmaceutical ingredient. This differentiates it sharply from Pramipexole Related Compound A (RRT 0.7) and N-Propylpramipexole (RRT 1.4), confirming the dimer's higher hydrophobicity and unique contribution to chromatographic selectivity validation [1].

RP-HPLC Impurity Profiling System Suitability USP Monograph

Correction Factor Differentiation: The Dimer Impurity Requires a Distinct Response Factor for Accurate Quantification

Quantitative analysis reveals that the Pramipexole Dimer Impurity (Impurity C) possesses a correction factor of 0.796, which differs significantly from the near-unity correction factor of Impurity B (0.999). Direct integration against the parent drug calibration would overestimate dimer content by approximately 20.4%, necessitating compound-specific correction for regulatory-compliant purity reporting [1].

Correction Factor HPLC Quantification Impurity C Response Factor

Batch Detection Prevalence: The Dimer Impurity Is the Only Specified Impurity Consistently Detected in Commercial Batches

In a multi-batch analysis of commercial pramipexole hydrochloride, Impurities A, B, and E were not detected in any of the three batches tested. In contrast, Impurity C (the dimer) was consistently quantified at mean levels of 0.0127% across all batches, establishing it as the predominant process-related impurity requiring routine surveillance [1].

Batch Analysis Impurity Prevalence Quality Control Commercial Production

Structural Complexity and Isomerism: The Dimer Exists as a Mixture of Four Diastereoisomers, Compounding Analytical Challenge

Unlike all other specified monomeric impurities (each a single defined chemical entity), the USP Pramipexole Dimer is explicitly described as 'a mixture of four possible isomers' arising from the two chiral centers retained from the parent pramipexole moieties joined through the 2-methylpentane-1,3-diyl bridge [1]. This stereochemical multiplicity introduces peak broadening or potential peak splitting under non-optimized chromatographic conditions, a phenomenon absent for Related Compound A or N-Propylpramipexole [2].

Stereochemistry Diastereoisomers Structural Elucidation Pharmacopoeial Specification

High-Value Application Scenarios for Pramipexole Dimer Impurity Reference Standards in Pharmaceutical Development


HPLC System Suitability and Column Qualification

The Pramipexole Dimer Impurity, with its characteristic RRT of 1.7—the highest among specified impurities—serves as the definitive marker for verifying gradient completion and column resolving power in compendial HPLC methods. Its diastereomeric complexity (four isomers) further stresses column selectivity, making it indispensable for column qualification protocols [1].

Method Validation and Correction Factor Establishment for ANDA Filings

Regulatory submissions require impurity-specific correction factors when the relative response factor deviates from unity. The dimer impurity's correction factor of 0.796, which differs by >20% from Impurity B (0.999), mandates procurement of the authentic dimer standard to generate validated correction factor data for Abbreviated New Drug Applications [1].

Routine Batch Release and Stability Monitoring

Given that the dimer impurity is the only specified related substance consistently detected across commercial pramipexole batches (at levels of approximately 0.013%), it functions as the primary quantitative marker for batch-to-batch consistency. Its absence would indicate either an atypical synthetic route or a compromised analytical method [1].

Forced Degradation and Stability-Indicating Method Development

The dimer impurity forms under oxidative, hydrolytic, and photolytic stress conditions, distinguishing it from monomeric degradants. Its chromatographic behavior and distinct correction factor make it essential for demonstrating peak purity and mass balance in forced degradation studies conducted during stability-indicating method development [2].

Quote Request

Request a Quote for Pramipexole Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.